Iopanoic acid
Overview
Description
Iopanoic acid is an iodine-containing radiocontrast medium primarily used in cholecystography. It is known for its potent inhibition of thyroid hormone release from the thyroid gland and the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) . The chemical formula of this compound is C11H12I3NO2, and it has a molar mass of 570.935 g/mol .
Mechanism of Action
Target of Action
Iopanoic acid primarily targets the thyroid gland and the enzymes 5’deiodinase (5’DID-1 and 5’DID-2), which catalyze the conversion of thyroxine (T4) to triiodothyronine (T3) in the thyroid cell, liver, kidney, skeletal muscle, heart, brain, and pituitary . These enzymes play a crucial role in the regulation of thyroid hormone levels in the body.
Mode of Action
this compound acts as a potent inhibitor of thyroid hormone release from the thyroid gland, as well as of the peripheral conversion of T4 to T3 . By inhibiting the 5’deiodinase enzymes, it prevents the conversion of T4 to the more active hormone T3 . This results in a decrease in the levels of T3, leading to a reduction in the symptoms of hyperthyroidism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroid hormone synthesis and regulation pathway . By inhibiting the 5’deiodinase enzymes, this compound disrupts the normal conversion of T4 to T3, leading to a decrease in circulating T3 levels . This has a downstream effect of reducing the metabolic rate and other effects mediated by T3.
Pharmacokinetics
It is known that this compound is absorbed by the gastrointestinal tract and subsequently excreted by the liver into the bile . Its binding to plasma proteins protects it from metabolism or excretion and prolongs its half-life .
Result of Action
The inhibition of T4 to T3 conversion by this compound leads to a decrease in circulating T3 levels . This results in a reduction in the symptoms of hyperthyroidism, including rapid heart rate, weight loss, and anxiety . It can be used in the treatment of patients with severe thyrotoxicosis (thyroid storm) for rapid control of elevated plasma triiodothyronine concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature during the reaction was set at 25°C in a study . .
Biochemical Analysis
Biochemical Properties
Iopanoic acid plays a significant role in biochemical reactions, particularly in the inhibition of thyroid hormone release and the conversion of thyroxine to triiodothyronine. It interacts with enzymes such as type 1 and type 2 deiodinases, which are responsible for the deiodination of thyroid hormones. This compound inhibits these enzymes, thereby reducing the conversion of thyroxine to triiodothyronine and leading to decreased levels of triiodothyronine in the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the conversion of thyroxine to triiodothyronine, which impacts cell signaling pathways, gene expression, and cellular metabolism. The reduction in triiodothyronine levels can lead to changes in the expression of genes regulated by thyroid hormones, affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with deiodinase enzymes. This compound binds to the active site of these enzymes, inhibiting their activity and preventing the conversion of thyroxine to triiodothyronine. This inhibition leads to decreased levels of triiodothyronine, which in turn affects gene expression and cellular metabolism. Additionally, this compound is a substrate for type 1 deiodinase, undergoing monodeiodination in the presence of this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can induce euthyroidism in patients with resistant thyrotoxicosis, with rapid and effective results. The stability and degradation of this compound in laboratory settings have been studied, and it has been found to be effective in maintaining euthyroidism over a period of time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Xenopus laevis, this compound was found to cause thyroid-related biochemical changes and delayed metamorphosis at higher concentrations. In cats, different dosages of this compound resulted in varying levels of thyroid hormone concentrations, with higher doses leading to more significant changes .
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone metabolism. It interacts with deiodinase enzymes, particularly type 1 and type 2 deiodinases, which are responsible for the deiodination of thyroid hormones. This compound inhibits these enzymes, affecting the metabolic flux and levels of thyroid hormones in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The distribution of this compound within tissues is influenced by its interactions with these transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iopanoic acid can be synthesized through a multi-step process involving the iodination of aniline derivatives. The key steps include:
Iodination: Aniline is iodinated to form 2,4,6-triiodoaniline.
Alkylation: The triiodoaniline is then alkylated with a suitable alkyl halide to introduce the butanoic acid side chain.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various iodinated derivatives.
Substitution: this compound can participate in substitution reactions, especially involving the iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced iodinated compounds.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Iopanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a radiocontrast agent in imaging studies.
Biology: Employed in studies involving thyroid hormone metabolism and regulation.
Industry: Applied in the production of radiocontrast media for medical imaging.
Comparison with Similar Compounds
- Iodopanoic acid
- Ipodate sodium
Comparison:
- Iodopanoic acid: Similar to iopanoic acid, iodopanoic acid is also used as a radiocontrast medium and has similar inhibitory effects on thyroid hormone release and conversion .
- Ipodate sodium: Another iodine-containing radiocontrast agent, ipodate sodium shares similar properties and applications with this compound but differs in its chemical structure and pharmacokinetics .
This compound stands out due to its specific inhibition of thyroid hormone conversion, making it particularly useful in managing thyroid-related disorders .
Properties
IUPAC Name |
2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFJRBSRORBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023159 | |
Record name | Iopanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS., TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION., THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO., CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID. | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
POWDER | |
CAS No. |
96-83-3 | |
Record name | (±)-Iopanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iopanoic acid [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iopanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08946 | |
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Record name | iopanic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758646 | |
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Record name | IOPANOIC ACID | |
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Record name | Iopanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
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Record name | Iopanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.310 | |
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Record name | IOPANOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9794P71J | |
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Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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